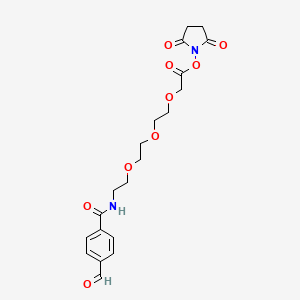

Ald-benzoylamide-PEG3-CH2 NHS ester

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O9/c23-13-15-1-3-16(4-2-15)20(27)21-7-8-28-9-10-29-11-12-30-14-19(26)31-22-17(24)5-6-18(22)25/h1-4,13H,5-12,14H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFVLXXPEHWNBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Strategy

The preparation involves three stages: (i) PEG3 backbone assembly, (ii) benzoylamide functionalization, and (iii) NHS ester activation.

PEG3 Backbone Preparation

PEG3 (triethylene glycol) is derivatized via Mitsunobu reaction or etherification. A typical protocol involves:

Benzoylamide Incorporation

The PEG3 diol is mono-protected with tert-butyldimethylsilyl (TBS) chloride, followed by reaction with benzoyl chloride in anhydrous dichloromethane (DCM):

The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), yielding PEG3-benzoylamide.

NHS Ester Activation

The terminal hydroxyl group of PEG3-benzoylamide is converted to a carboxylic acid via oxidation (Jones reagent) and subsequently activated with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC):

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane) and lyophilized.

Alternative One-Pot Synthesis

MedchemExpress reports a streamlined method using pre-functionalized PEG3-NHS esters:

-

Starting material : Ald-Ph-amido-PEG3-NHS ester (HY-133579) is reacted with benzaldehyde derivatives in DMF at 25°C.

-

In situ activation : Carbodiimide coupling ensures direct NHS ester formation without intermediate isolation.

Critical Reaction Parameters

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Purity Assessment

Scale-Up Challenges and Solutions

-

NHS ester hydrolysis : Mitigated by anhydrous reaction conditions (molecular sieves) and low-temperature storage (−20°C).

-

PEG3 diol contamination : Addressed via fractional crystallization in cold ether.

-

Batch variability : Controlled by standardizing PEG3 feedstock (PDI < 1.05).

Applications in Bioconjugation

Antibody-Drug Conjugates (ADCs)

This compound links antibodies (via NHS ester) to cytotoxic drugs (via benzaldehyde), enabling pH-sensitive release in lysosomes. For example:

Protein PEGylation

The NHS ester mediates site-specific PEGylation of interferon-β, reducing immunogenicity while maintaining bioactivity.

Comparison with Analogous Linkers

| Linker | PEG Units | Reactive Groups | Solubility (mg/mL) |

|---|---|---|---|

| Ald-PEG2-CH2 NHS ester | 2 | Aldehyde, NHS | 50 |

| Ald-PEG3-CH2 NHS ester | 3 | Aldehyde, NHS | 120 |

| Ald-PEG4-CH2 NHS ester | 4 | Aldehyde, NHS | 200 |

Chemical Reactions Analysis

Types of Reactions

Ald-benzoylamide-PEG3-CH2 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to modify proteins, peptides, and other biomolecules .

Common Reagents and Conditions

The reaction typically requires mild conditions, such as a pH of 7-8 and room temperature, to ensure the stability of the NHS ester and the target biomolecule. Common reagents include primary amines, buffers like phosphate-buffered saline (PBS), and coupling agents like DCC .

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, where the this compound is covalently attached to the target biomolecule .

Scientific Research Applications

Ald-benzoylamide-PEG3-CH2 NHS ester is widely used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ald-benzoylamide-PEG3-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine on the target biomolecule. This reaction forms a stable amide linkage, which can enhance the stability, solubility, and pharmacokinetic properties of the modified biomolecule. The PEG linker also helps to reduce immunogenicity and improve the overall biocompatibility of the conjugate .

Comparison with Similar Compounds

Research Findings and Case Studies

- Protein-PEGylation : this compound demonstrated 85% conjugation efficiency with lysozyme (via NHS ester), followed by 70% hydrazone formation with a hydrazide-modified fluorophore .

- ADC Development : A study comparing PEG3 and PEG4 analogues found PEG3 provided optimal balance between solubility and tumor penetration in HER2-targeted ADCs .

- Limitations : Oxidation of the aldehyde group reduced conjugation efficiency by 40% after 4 weeks at -20°C, highlighting the need for fresh preparation .

Q & A

Q. What are the critical parameters for optimizing the synthesis of Ald-benzoylamide-PEG3-CH2 NHS ester conjugates?

To ensure efficient conjugation, key parameters include:

- Molar excess of NHS ester : A 5- to 10-fold molar excess of the NHS ester relative to the target amine (e.g., lysine residues) is recommended to achieve 1–3 labels per protein while minimizing over-labeling .

- Reaction pH : Maintain a pH of 7.5–8.5 to ensure amine deprotonation and nucleophilic reactivity. Buffers like PBS or HEPES are commonly used, but avoid amine-containing buffers (e.g., Tris) .

- Temperature and time : Room temperature (20–25°C) for 1–2 hours balances reaction efficiency and protein stability. Lower temperatures (4°C) may reduce aggregation for sensitive proteins .

Q. How can batch-to-batch variability in this compound purity affect experimental reproducibility?

Variability in NHS ester purity (e.g., residual solvents, unreacted intermediates) can alter conjugation efficiency. Mitigation strategies include:

- Analytical validation : Use HPLC or LC-MS to confirm >95% purity. Impurities like free PEG or hydrolyzed NHS esters reduce active reagent availability .

- Peptide content analysis : For sensitive assays (e.g., cell-based studies), quantify active ester content via UV-Vis (NHS ester absorbance at 260 nm) .

- Pre-conjugation solubility testing : Dissolve the ester in anhydrous DMSO (≤10% final concentration) to avoid premature hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound with nucleophilic residues?

- Steric hindrance : The benzoylamide group may reduce accessibility to buried lysine residues. Use PEG spacers (e.g., PEG3) to improve flexibility and reach hydrophobic binding pockets .

- Electronic effects : The electron-withdrawing benzoylamide group enhances NHS ester electrophilicity, accelerating amine coupling. However, this also increases hydrolysis susceptibility in aqueous buffers .

- Competing reactions : Thiol groups (e.g., cysteine) can react with NHS esters; pre-treat proteins with reducing agents (e.g., TCEP) to block undesired crosslinking .

Q. What experimental approaches resolve contradictions in reported conjugation efficiencies for this compound?

Discrepancies may arise from:

- Protein surface charge : Positively charged proteins (e.g., lysozyme) exhibit higher lysine accessibility than negatively charged ones (e.g., albumin). Quantify surface charge via zeta potential measurements .

- Hydrolysis kinetics : NHS esters hydrolyze rapidly in aqueous buffers (t1/2 ~1 hour at pH 8). Use stopped-flow kinetics to compare hydrolysis rates across studies .

- Batch-specific impurities : Compare lot-specific QC data (e.g., residual trifluoroacetic acid) to identify contamination sources .

Q. How can this compound be applied in advanced bioconjugation strategies (e.g., site-specific labeling)?

- Orthogonal coupling : Combine NHS ester chemistry with click chemistry (e.g., azide-alkyne cycloaddition) for dual labeling. For example, label surface lysines with NHS ester and site-specific cysteines with maleimide .

- Tandem PEGylation : Use the PEG3 spacer to reduce immunogenicity while maintaining ligand-binding activity. Validate via size-exclusion chromatography (SEC) .

- Functional assays : Test labeled conjugates in SPR (surface plasmon resonance) to confirm retained target affinity post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.